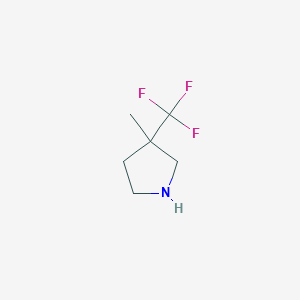
3-Methyl-3-(trifluoromethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(trifluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C6H10F3N and its molecular weight is 153.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of 3-Methyl-3-(trifluoromethyl)pyrrolidine is C6H11F3N. The trifluoromethyl group enhances the compound's stability and reactivity, influencing its interactions with biological targets. The presence of fluorine atoms contributes to its unique electronic characteristics, making it a useful building block in organic synthesis.
Scientific Research Applications
-
Pharmaceutical Development
- The compound is used as a building block in the synthesis of complex molecules for drug development. Its trifluoromethyl group can enhance the bioactivity of pharmaceutical candidates by improving metabolic stability and binding affinity to target proteins .
- Case Study : Research has shown that derivatives of pyrrolidine with trifluoromethyl groups exhibit improved potency against various biological targets, including enzymes involved in neurotransmitter metabolism .
-
Agrochemical Applications
- This compound is explored for its potential use in developing agrochemicals. Compounds containing trifluoromethyl groups have been linked to increased efficacy in crop protection agents due to their unique physicochemical properties .
- Case Study : The introduction of trifluoromethyl groups in agrochemical formulations has led to the development of more effective herbicides and pesticides, enhancing their performance against pests while minimizing environmental impact .
-
Material Science
- This compound is also investigated for its role in creating materials with specific properties, such as enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups can modify the physical properties of polymers and other materials .
- Case Study : Research into polymer composites containing trifluoromethyl-substituted compounds has demonstrated improvements in durability and resistance to degradation under harsh conditions .
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. These effects are hypothesized to arise from its ability to interact with inflammatory pathways and neurotransmitter systems, though further research is needed to fully elucidate these mechanisms .
Propriétés
Numéro CAS |
1531508-12-9 |
|---|---|
Formule moléculaire |
C6H10F3N |
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
3-methyl-3-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C6H10F3N/c1-5(6(7,8)9)2-3-10-4-5/h10H,2-4H2,1H3 |
Clé InChI |
NMSOGYZRNLIMKH-UHFFFAOYSA-N |
SMILES |
CC1(CCNC1)C(F)(F)F |
SMILES canonique |
CC1(CCNC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















